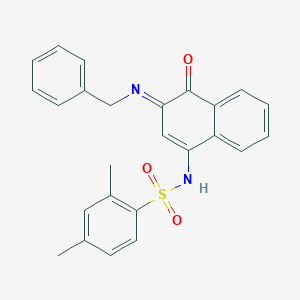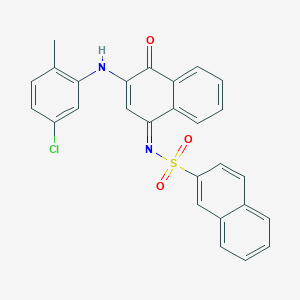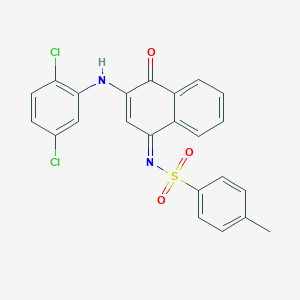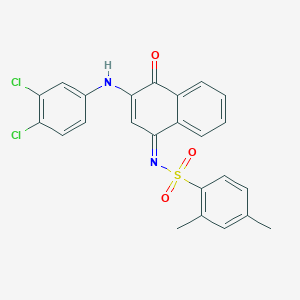![molecular formula C21H21NO6S B285003 Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285003.png)
Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a compound that belongs to the class of benzofuran carboxylates. It has been studied for its potential applications in scientific research due to its unique properties.
Wirkmechanismus
Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate inhibits the enzyme phosphodiesterase 4 (PDE4) by binding to its catalytic site. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), which is a key regulator of inflammation and immune responses. By inhibiting PDE4, this compound increases the levels of cAMP, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases such as asthma and COPD. It has also been found to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in laboratory experiments include its potent inhibitory activity against PDE4, its anti-inflammatory properties, and its potential therapeutic applications in the treatment of inflammatory and neurodegenerative diseases. The limitations of using this compound in laboratory experiments include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. These include:
1. Further studies on the mechanism of action of this compound and its potential therapeutic applications in the treatment of inflammatory and neurodegenerative diseases.
2. Development of new synthesis methods for this compound that improve its solubility in water and reduce its potential toxicity.
3. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies.
4. Investigation of the potential use of this compound as a tool for studying the role of PDE4 in inflammation and immune responses.
Conclusion:
This compound is a compound that has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. It has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves the reaction of 2-methylbenzofuran-3-carboxylic acid with sulfonyl chloride, followed by acetic anhydride and dimethylamine. The final product is obtained through the esterification of the resulting carboxylic acid with methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. It has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
Molekularformel |
C21H21NO6S |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
methyl 5-[acetyl-(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H21NO6S/c1-12-6-9-19(13(2)10-12)29(25,26)22(15(4)23)16-7-8-18-17(11-16)20(14(3)28-18)21(24)27-5/h6-11H,1-5H3 |
InChI-Schlüssel |
DXOZHSXHAPSCKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B284920.png)
![2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B284921.png)
![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-naphthalenesulfonamide](/img/structure/B284922.png)

![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)




![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B284939.png)


![N-(4-chlorobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide](/img/structure/B284945.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B284946.png)
